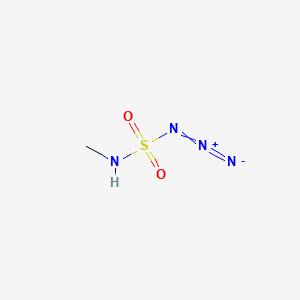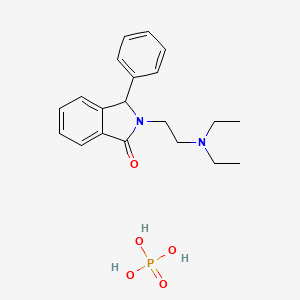
Gitan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gitan is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gitan typically involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form this compound, often using catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using techniques such as preparative liquid chromatography and other purification methods to ensure high purity and yield. The choice of method depends on the desired properties of the final product and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
Gitan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, solvents like ethanol or methanol, controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, more stable compounds.
Scientific Research Applications
Gitan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Gitan involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which this compound is used.
Properties
CAS No. |
26070-68-8 |
|---|---|
Molecular Formula |
C20H27N2O5P |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2O.H3O4P/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23;1-5(2,3)4/h5-13,19H,3-4,14-15H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
FDDZTBYOCCYZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
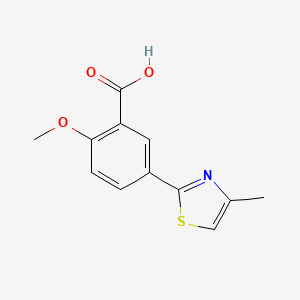
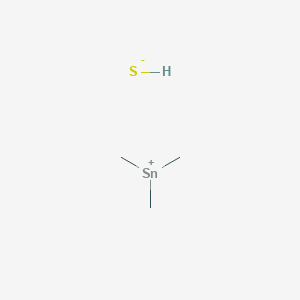
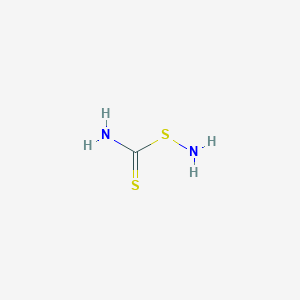
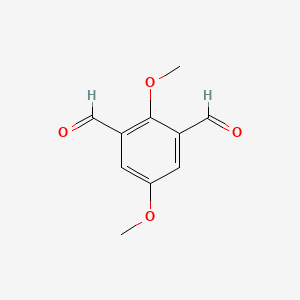

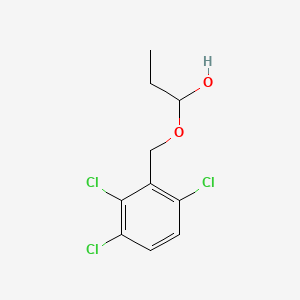

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
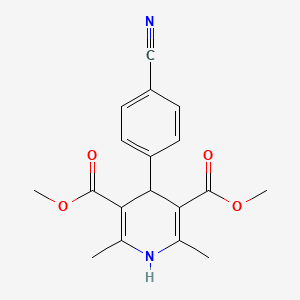
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

